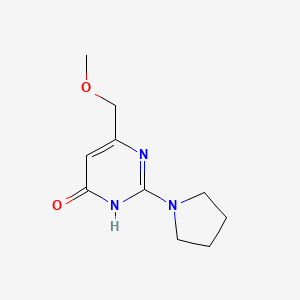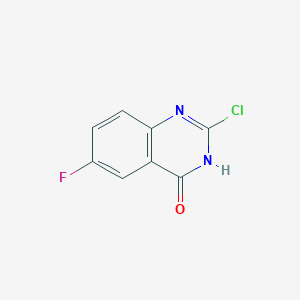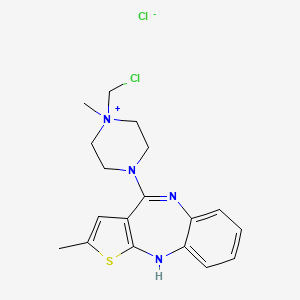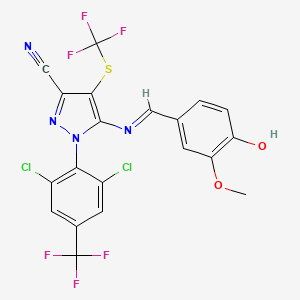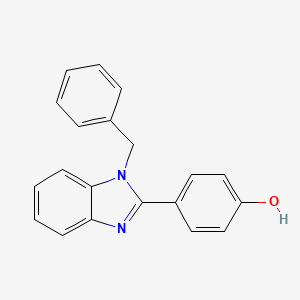
Phenol, p-(1-benzyl-2-benzimidazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzimidazole derivatives, such as Phenol, p-(1-benzyl-2-benzimidazolyl)-, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Phenol, p-(1-benzyl-2-benzimidazolyl)- consists of a phenol group attached to a benzyl-benzimidazolyl group . The molecular weight of this compound is 300.4 g/mol.Chemical Reactions Analysis
Phenols, including Phenol, p-(1-benzyl-2-benzimidazolyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, p-(1-benzyl-2-benzimidazolyl)- has a density of 1.2±0.1 g/cm3 . Its boiling point is 542.6±60.0 °C at 760 mmHg . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Synthesis
Phenol, p-(1-benzyl-2-benzimidazolyl)-, and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit excited-state intra-molecular proton transfer pathways with unique absorption and dual emission characteristics. The fluorescent compounds show thermal stability up to 200°C (Padalkar et al., 2011).
Crystal Structure Analysis
The co-crystal structure of similar benzimidazole phenol derivatives has been examined. These compounds are essentially planar, with hydrogen bonding playing a significant role in their molecular conformation and crystal packing (Eltayeb et al., 2009).
Detection of Toxic Metabolites
2,6-bis(2-benzimidazolyl)pyridine, a related compound, can detect toxic benzene metabolites such as phenol and hydroquinone using UV/vis and fluorescence spectroscopy. The formation of a stable supramolecular complex with hydroquinone has been confirmed (Chetia & Iyer, 2007).
Corrosion Inhibition Studies
Benzimidazole derivatives, including those related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been studied for their inhibitory action on corrosion of steel in acidic environments. These compounds show significant inhibition efficiency and are characterized as mixed-type inhibitors (Yadav et al., 2016).
Vasorelaxant Activity
Certain 2-(substituted phenyl)-1H-benzimidazole derivatives exhibit relaxant activity on isolated rat aortic rings. These findings suggest potential therapeutic applications against hypertensive diseases (Estrada-Soto et al., 2006).
Coordination Compounds and Organometallic Chemistry
Studies have been conducted on hypervalent tin coordination compounds derived from 2-(1H-benzimidazol-2-yl)phenol. These compounds feature a monodentate ligand bound through the phenol oxygen, offering insights into the organometallic chemistry of tin compounds (Esparza-Ruiz et al., 2009).
Electrochemical Studies
Electrochemical studies on compounds like 4-amino phenol in the presence of 2-mercaptobenzimidazoles have revealed insights into new organosulfur compounds and Michael addition reactions (Amani & Torabi, 2021).
Spectral Properties and Theoretical Studies
The synthesis, crystal structure, and spectral properties of 2-[(1-Methyl-2-benzimidazolyl)azo]-p-cresol have been explored, with theoretical calculations supporting the experimental data (Sarkar et al., 2013).
Luminescent Properties
Luminescent dirhenium(I)-double-heterostranded helicates and mesocates using similar compounds have been synthesized, showing unique photophysical properties (Shankar et al., 2014).
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, including those structurally related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have shown activity as inhibitors of mammalian type I DNA topoisomerase (Alpan et al., 2007).
Antimicrobial Activity
Newly synthesized 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, related to phenol, p-(1-benzyl-2-benzimidazolyl)-, have been evaluated for their antibacterial and antifungal activities (Padalkar et al., 2016).
Proton-Coupled Electron Transfer Studies
Bioinspired constructs based on benzimidazole-phenol moieties have been developed to explore proton-coupled electron transfer processes, providing insights into artificial photosynthetic systems (Odella et al., 2018).
Dopamine Receptor Antagonists
Studies on phenol bioisosteric analogues of benzazepine D1/D5 antagonists, related to benzimidazoles, have contributed to the development of compounds with improved pharmacokinetics (Wu et al., 2005).
Polymer Synthesis and Properties
Oxidative polycondensation of benzimidazole has been used to synthesize polybenzimidazoles with various properties, contributing to the understanding of optical, thermal, and electrical properties of these polymers (Anand et al., 2017).
Inhibition of Carbonic Anhydrase Isoforms
New phenolic Mannich bases incorporating benzimidazole have been synthesized and tested for their inhibitory properties on human carbonic anhydrase isoforms (Gul et al., 2016).
Ethylene Oligomerization Studies
Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been prepared and characterized, showing significant activity in ethylene oligomerization studies (Haghverdi et al., 2018).
Growth Inhibition Studies
The incorporation of benzimidazole bases into cobamides has been shown to inhibit the growth of certain bacteria, demonstrating the functional significance of phenolyl versus benzimidazolyl cobamides (Mok & Taga, 2013).
Potassium Channel Inhibition
Phenol and related compounds have been studied for their inhibitory effects on potassium channels, suggesting potential medical applications and insights into channel block mechanisms (Elliott & Elliott, 1997).
Green Synthesis of Heterocyclic Compounds
The use of phospho sulfonic acid as a catalyst for the green synthesis of benzimidazole and benzoxazole derivatives, including quinoxaline derivatives, at ambient temperature, has been explored (Rezayati et al., 2016).
Antifungal Activity of Hydrazone Schiff’s Bases
Hydrazone Schiff's bases derivatives of benzothiazolyl and benzimidazolyl have been synthesized and evaluated for their antifungal activity, contributing to the development of novel antifungal agents (Kale et al., 2020).
Eigenschaften
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQULKFJCBXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, p-(1-benzyl-2-benzimidazolyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
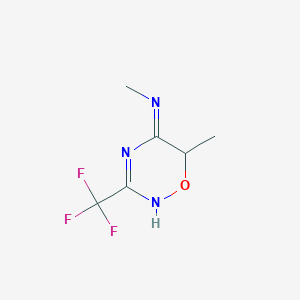
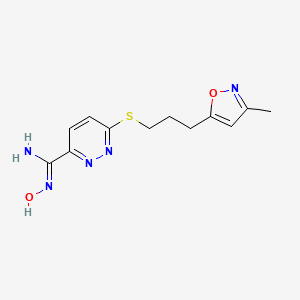
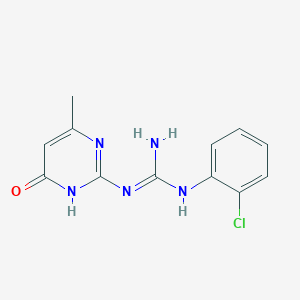
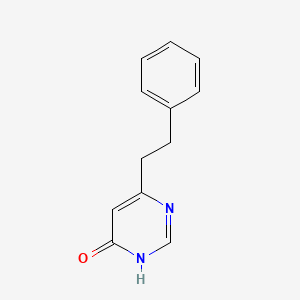
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
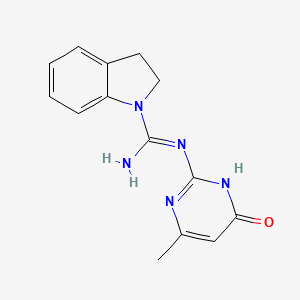
![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
